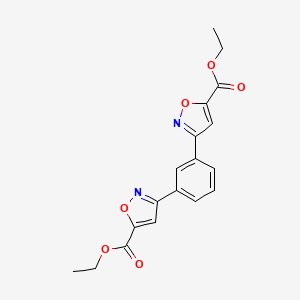
Diethyl 3,3'-(1,3-phenylene)di(1,2-oxazole-5-carboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) is a complex organic compound characterized by its unique structure, which includes a phenylene group flanked by two oxazole rings, each bearing a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Rings: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.
Attachment to the Phenylene Group: The oxazole rings are then attached to the phenylene group through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxyl groups to form the diethyl esters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Oxidized derivatives of the oxazole rings.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Halogenated or nitrated phenylene derivatives.
Aplicaciones Científicas De Investigación
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole rings and ester groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3,3’-(1,4-phenylene)dipropanoate: Similar in structure but with propanoate groups instead of oxazole rings.
Diethyl 2,5-diaminoterephthalate: Contains amine groups instead of oxazole rings.
Diethyl 3,3’-(1,2-phenylene)dipropanoate: Similar phenylene structure but different substituents.
Uniqueness
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) is unique due to the presence of oxazole rings, which impart distinct chemical and biological properties. The combination of the phenylene group with oxazole rings and ester groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
66421-25-8 |
|---|---|
Fórmula molecular |
C18H16N2O6 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
ethyl 3-[3-(5-ethoxycarbonyl-1,2-oxazol-3-yl)phenyl]-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C18H16N2O6/c1-3-23-17(21)15-9-13(19-25-15)11-6-5-7-12(8-11)14-10-16(26-20-14)18(22)24-4-2/h5-10H,3-4H2,1-2H3 |
Clave InChI |
VNGZNDBFSHDBRZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NO1)C2=CC(=CC=C2)C3=NOC(=C3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


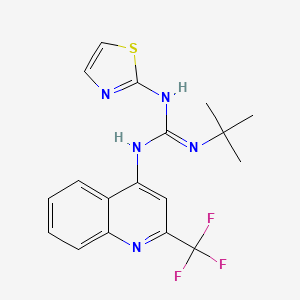

![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)
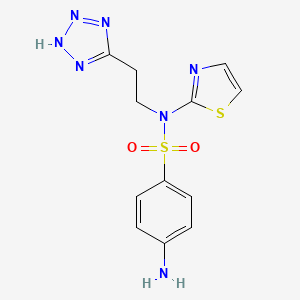
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)

![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
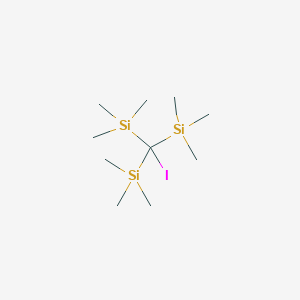
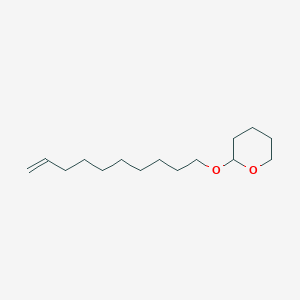
![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
